4-Isobutylbenzaldehyde

Description

Properties

IUPAC Name |

4-(2-methylpropyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,8-9H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPWGAZYJHUWPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074960 | |

| Record name | Benzaldehyde, 4-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40150-98-9 | |

| Record name | 4-Isobutylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40150-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-(2-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040150989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(2-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzaldehyde, 4-(2-methylpropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isobutylbenzaldehyde (CAS: 40150-98-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isobutylbenzaldehyde, with the CAS number 40150-98-9, is an aromatic aldehyde that serves as a crucial intermediate in organic synthesis and medicinal chemistry.[1] Its chemical structure, featuring a benzaldehyde ring substituted with an isobutyl group at the para position, makes it a versatile building block for more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 40150-98-9 | [2][3][4] |

| Molecular Formula | C₁₁H₁₄O | [1][2][4] |

| Molecular Weight | 162.23 g/mol | [1][2][4] |

| Appearance | Colorless to very pale yellow liquid | [1][3] |

| Boiling Point | 251.10 °C (estimated) | [2] |

| Density | 0.96 g/cm³ | [3] |

| Refractive Index | 1.52 | [3] |

| Solubility in Water | 50.32 mg/L at 25 °C (estimated) | [2] |

| Purity | >95.0% (GC) | [2][3] |

| InChI Key | LXPWGAZYJHUWPM-UHFFFAOYSA-N | [4][5] |

| SMILES | CC(C)CC1=CC=C(C=C1)C=O | [4][5] |

Synthesis and Production

The synthesis of this compound can be achieved through various chemical routes. The selection of a particular method often depends on the availability of starting materials, desired yield, and scalability.

Synthetic Pathways

Several synthetic approaches have been reported for the preparation of this compound.[6] A common method involves the oxidation of the corresponding alcohol, 4-isobutylbenzyl alcohol. Another approach starts from 4-isobutylbenzoic acid, which can be converted to the aldehyde via its acyl chloride or benzyl alcohol derivative.[6] Additionally, the Suzuki-Miyaura cross-coupling reaction between 4-bromobenzaldehyde and 2-methylpropylboronic acid presents a modern and efficient route.[6]

Experimental Protocol: Oxidation of 4-Isobutylbenzyl Alcohol

This protocol outlines a general procedure for the synthesis of this compound via the oxidation of 4-isobutylbenzyl alcohol using pyridinium chlorochromate (PCC).

Materials:

-

4-Isobutylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM) as solvent

-

Silica gel

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for organic synthesis

Procedure:

-

Setup: A round-bottom flask equipped with a magnetic stirrer is charged with a solution of 4-isobutylbenzyl alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: PCC is added portion-wise to the stirred solution at room temperature. The amount of PCC is typically 1.5 equivalents relative to the alcohol.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with an appropriate solvent like diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is collected.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The purified this compound is characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.[4][7]

Chemical Reactivity and Characterization

The aldehyde functional group in this compound is highly reactive and can undergo a variety of chemical transformations, making it a valuable synthetic intermediate.[1]

Key Reactions:

-

Oxidation: It can be oxidized to 4-isobutylbenzoic acid using strong oxidizing agents.[1]

-

Reduction: The aldehyde can be reduced to 4-isobutylbenzyl alcohol with reducing agents like sodium borohydride.[1]

-

Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols (Grignard reaction), imines (reaction with primary amines), and other derivatives.[1]

Analytical Characterization: The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.[4][7]

-

Infrared (IR) Spectroscopy: The presence of a strong absorption band corresponding to the aldehyde carbonyl group (C=O) is a key diagnostic feature.[4]

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the molecule.[4]

-

Gas Chromatography (GC): GC is often employed to assess the purity of the compound.[3]

Applications in Drug Development and Research

This compound is a significant precursor in the synthesis of various pharmaceuticals and has been investigated for its own biological activities.[1]

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

A prominent application of this compound is its role as a key intermediate in the synthesis of ibuprofen derivatives and other related NSAIDs.[1] The isobutylphenyl moiety is a core structural feature of this class of drugs. Its aldehyde group provides a versatile handle for the chemical modifications required to build the final drug molecules, facilitating structure-activity relationship (SAR) studies.[1]

Synthesis of Novel Therapeutic Agents

This compound is utilized in the synthesis of novel analgesic and anti-inflammatory agents, including inhibitors of cyclooxygenase-2 (COX-2) enzymes.[8] It has also been used in the development of inhibitors of breast cancer stem cells.[8]

Biological Activity

Research has shown that this compound and its derivatives possess potential biological activities, including antibacterial properties.[1] The mechanism of action is thought to involve the reaction of the aldehyde group with amino groups in bacterial proteins, forming Schiff bases that can disrupt protein function.[1] Furthermore, derivatives of this compound have been reported to inhibit enzymes involved in cancer progression.[1]

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

Causes skin irritation (H315) and serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

Very toxic to aquatic life with long-lasting effects (H410).[9][10]

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and lab coat.[10] Avoid contact with skin and eyes and prevent the formation of aerosols.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] It is recommended to store under an inert atmosphere as it can be air-sensitive.[3]

Conclusion

This compound is a high-value aromatic aldehyde with significant applications in organic synthesis, particularly in the pharmaceutical industry. Its utility as a precursor for NSAIDs and other therapeutic agents, combined with the potential biological activities of its derivatives, makes it a compound of great interest to researchers in drug discovery and development. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research setting.

References

- 1. This compound | High-Purity Research Chemical [benchchem.com]

- 2. 4-isobutyl benzaldehyde, 40150-98-9 [thegoodscentscompany.com]

- 3. labproinc.com [labproinc.com]

- 4. Benzaldehyde, 4-(2-methylpropyl)- | C11H14O | CID 577537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-イソブチルベンズアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound(40150-98-9) 1H NMR [m.chemicalbook.com]

- 8. This compound | 40150-98-9 [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutylbenzaldehyde

Introduction

This compound, with the CAS Number 40150-98-9, is an aromatic aldehyde characterized by a benzaldehyde ring substituted with an isobutyl group at the para (4-) position.[1] Its chemical formula is C11H14O, and it has a molecular weight of 162.23 g/mol .[1][2][3] This compound presents as a clear, colorless liquid or oil.[4][5] this compound serves as a significant building block in organic synthesis. It is utilized in the preparation of novel analgesic and anti-inflammatory agents, including inhibitors of COX-2 enzymes, and has also been used in the synthesis of inhibitors for breast cancer stem cells.[4][6]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative overview for laboratory and research applications.

| Property | Value | Source(s) |

| Molecular Formula | C11H14O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| Appearance | Clear Colourless Oil/Liquid | [4][5] |

| Boiling Point | 251.1 - 258 °C (@ 760 mm Hg) | [2][4][6][7][8] |

| Density | 0.96 - 0.969 g/cm³ | [4][6][7][8] |

| Refractive Index | 1.5210 - 1.5250 | [4][6][7] |

| Water Solubility | ~50.32 mg/L @ 25 °C (estimated) | [2][9] |

| Solubility in Organic Solvents | Slightly soluble in Chloroform and Methanol | [4][6][7] |

| LogP (o/w) | 3.510 - 3.66 (estimated) | [2][4][9] |

| Flash Point | ~100.8 °C (213 °F) TCC (estimated) | [2][8] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are standard procedures in organic chemistry laboratories.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point range.[10][11]

Apparatus:

-

Thiele tube or similar heating bath (e.g., aluminum block)

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil (for Thiele tube)

Procedure:

-

Add a few drops of this compound into the small test tube, filling it to a depth of about 1-2 cm.[12]

-

Place the capillary tube, sealed end up, into the test tube containing the sample.[10][12]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[10]

-

Suspend the thermometer assembly in a Thiele tube filled with mineral oil or place it in an aluminum heating block.[10][12]

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid has reached a temperature slightly above its boiling point.[10][12]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.

Caption: Workflow for determining the boiling point using the capillary method.

Determination of Density

The density of a liquid is its mass per unit volume, typically expressed in g/cm³ or g/mL.[13]

Apparatus:

-

Analytical balance (accurate to at least 0.001 g)

-

Graduated cylinder or pycnometer (for higher accuracy)

-

Pipette

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder or pycnometer using the analytical balance.[13][14]

-

Carefully add a specific volume of this compound (e.g., 5.00 mL) to the graduated cylinder using a pipette. Record the exact volume.[15]

-

Measure and record the combined mass of the graduated cylinder and the liquid sample.[13][14]

-

Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[14]

-

Calculate the density using the formula: Density = Mass / Volume.[13]

-

Repeat the measurement two more times and calculate the average density for improved accuracy.

Determination of Solubility

This protocol outlines a qualitative method to determine the solubility of this compound in various solvents.

Apparatus:

-

Small test tubes

-

Vortex mixer or stirring rod

-

Pipettes or droppers

Procedure:

-

Place a small, measured amount of this compound (e.g., 25 mg or 0.05 mL) into a series of clean, dry test tubes.[16]

-

To each test tube, add a different solvent (e.g., water, methanol, chloroform, diethyl ether) in small portions, starting with approximately 0.5 mL.[16]

-

After each addition, vigorously shake or vortex the test tube for 1-2 minutes to ensure thorough mixing.[16][17]

-

Observe if the sample dissolves completely. A compound is considered soluble if it forms a clear, homogeneous solution with no visible particles or cloudiness.

-

If the compound does not dissolve, continue adding the solvent in small increments up to a total volume of ~3 mL, mixing after each addition.

-

Record the results as "soluble," "slightly soluble," or "insoluble" for each solvent.

References

- 1. Page loading... [guidechem.com]

- 2. 4-isobutyl benzaldehyde, 40150-98-9 [thegoodscentscompany.com]

- 3. 4-イソブチルベンズアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 40150-98-9 [chemicalbook.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound CAS#: 40150-98-9 [m.chemicalbook.com]

- 7. 40150-98-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | CAS#:40150-98-9 | Chemsrc [chemsrc.com]

- 9. EPI System Information for 4-isobutyl benzaldehyde 40150-98-9 [thegoodscentscompany.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Video: Boiling Points - Concept [jove.com]

- 12. byjus.com [byjus.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(2-Methylpropyl)benzaldehyde: Synthesis, Properties, and Pharmaceutical Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(2-methylpropyl)benzaldehyde, also known as 4-isobutylbenzaldehyde. It details the compound's chemical and physical properties, spectroscopic data, and potential synthetic routes. Crucially, this guide situates the compound within the broader context of pharmaceutical development by examining the synthesis of the widely-used nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen, from the structurally related precursor, isobutylbenzene. The guide also covers the mechanism of action of Ibuprofen, providing a relevant biological signaling pathway.

Compound Identification and Properties

4-(2-Methylpropyl)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde ring substituted with an isobutyl group at the para position. It is a colorless liquid at room temperature and is sensitive to air.[1]

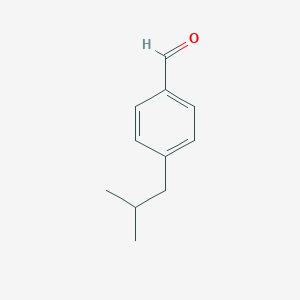

Structural Formula:

Image Source: PubChem CID 577537

Chemical and Physical Data

All quantitative data for 4-(2-Methylpropyl)benzaldehyde are summarized in the table below for clear reference.

| Property | Value | Source |

| IUPAC Name | 4-(2-methylpropyl)benzaldehyde | PubChem[2] |

| Synonyms | This compound, p-Isobutylbenzaldehyde | PubChem[2] |

| CAS Number | 40150-98-9 | TCI AMERICA[3] |

| Molecular Formula | C₁₁H₁₄O | TCI AMERICA[3] |

| Molecular Weight | 162.23 g/mol | TCI AMERICA[3] |

| Physical State | Liquid (at 20°C) | TCI AMERICA[3] |

| Boiling Point | 251.1°C at 760 mmHg | ChemNet |

| Melting Point | 18.38°C (Estimated) | The Good Scents Company[4] |

| Density | 0.969 g/cm³ | ChemNet[5] |

| Refractive Index | 1.52 | Lab Pro Inc.[1] |

| SMILES | CC(C)CC1=CC=C(C=C1)C=O | PubChem |

Spectroscopic Data

The following tables summarize the key spectroscopic data for the structural elucidation of 4-(2-Methylpropyl)benzaldehyde.

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.96 | Singlet | 1H | Aldehydic proton (-CHO) |

| 7.79 | Doublet | 2H | Aromatic protons (ortho to -CHO) |

| 7.29 | Doublet | 2H | Aromatic protons (meta to -CHO) |

| 2.54 | Doublet | 2H | Methylene protons (-CH₂-) |

| 1.90 | Multiplet | 1H | Methine proton (-CH-) |

| 0.90 | Doublet | 6H | Methyl protons (2 x -CH₃) |

| Source: ChemicalBook |

¹³C NMR (Carbon NMR) Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 192.2 | Aldehyde Carbonyl (C=O) |

| 153.2 | Aromatic Carbon (C-CH₂) |

| 134.6 | Aromatic Carbon (C-CHO) |

| 129.8 | Aromatic Carbon (CH, ortho to -CHO) |

| 129.6 | Aromatic Carbon (CH, meta to -CHO) |

| 45.3 | Methylene Carbon (-CH₂-) |

| 30.3 | Methine Carbon (-CH-) |

| 22.3 | Methyl Carbon (-CH₃) |

| Source: ChemicalBook |

FT-IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak-Medium | Aromatic C-H Stretch |

| 2958, 2871 | Strong | Aliphatic C-H Stretch (isobutyl group) |

| ~2720, ~2820 | Weak-Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Carbonyl C=O Stretch |

| ~1600, ~1460 | Medium | Aromatic C=C Ring Stretch |

| Source: Inferred from typical aldehyde spectra and PubChem.[2] |

Synthesis of 4-(2-Methylpropyl)benzaldehyde

A direct and effective method for the synthesis of 4-(2-methylpropyl)benzaldehyde is the Gattermann-Koch formylation of isobutylbenzene. This reaction introduces a formyl group (-CHO) onto the aromatic ring via electrophilic aromatic substitution.

Experimental Protocol: Gattermann-Koch Formylation

The Gattermann-Koch reaction involves treating the aromatic substrate with carbon monoxide and hydrogen chloride under pressure, using a catalyst system of aluminum chloride and copper(I) chloride.[6][7][8][9] The isobutyl group is an ortho-, para-director, but due to steric hindrance, the para-substituted product is predominantly formed.

Materials:

-

Isobutylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Copper(I) chloride (CuCl)

-

Carbon monoxide (CO) gas

-

Hydrogen chloride (HCl) gas

-

Anhydrous solvent (e.g., dichloromethane)

-

Ice, water, and hydrochloric acid for workup

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A high-pressure reaction vessel is charged with anhydrous aluminum chloride, copper(I) chloride, and the anhydrous solvent under an inert atmosphere.

-

The vessel is cooled, and isobutylbenzene is added.

-

A mixture of carbon monoxide and hydrogen chloride gas is introduced into the vessel, and the pressure is increased.

-

The reaction mixture is stirred at a controlled temperature. The progress of the reaction is monitored by techniques such as TLC or GC.

-

Upon completion, the reaction is quenched by carefully pouring the mixture onto ice and concentrated hydrochloric acid.

-

The product is extracted into an organic solvent. The organic layer is washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 4-(2-methylpropyl)benzaldehyde.

Synthesis Workflow Diagram

Caption: Gattermann-Koch synthesis of 4-(2-Methylpropyl)benzaldehyde.

Relevance in Drug Development: The Synthesis of Ibuprofen

While 4-(2-methylpropyl)benzaldehyde itself is not a direct precursor to major pharmaceuticals, its parent hydrocarbon, isobutylbenzene, is the key starting material for the industrial synthesis of Ibuprofen. The first step in the widely adopted Boots-Hoechst-Celanese (BHC) process is the Friedel-Crafts acylation of isobutylbenzene.

Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene

This reaction acylates isobutylbenzene to form 4'-isobutylacetophenone, a key intermediate in the Ibuprofen synthesis pathway.

Materials:

-

Isobutylbenzene

-

Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable solid acid catalyst (e.g., Zeolite Hβ)[10]

-

Solvent (e.g., 1,2-dichloroethane or solvent-free)

-

Ice, water, and hydrochloric acid for workup

-

Organic solvent for extraction (e.g., diethyl ether)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A reaction flask is charged with isobutylbenzene and the catalyst (e.g., anhydrous AlCl₃) under an inert atmosphere.

-

Acetic anhydride is added dropwise to the stirred mixture at a controlled temperature (often cooled initially).

-

After the addition is complete, the mixture is stirred, sometimes with gentle heating, for a specified period to ensure the reaction goes to completion.[10]

-

The reaction is quenched by pouring the mixture into a beaker containing ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The resulting crude 4'-isobutylacetophenone is purified, typically by vacuum distillation. This intermediate then proceeds through subsequent steps (e.g., hydrogenation and carbonylation) to yield Ibuprofen.[11]

Associated Signaling Pathway: Mechanism of Action of Ibuprofen

Ibuprofen's therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily due to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[12][13] These enzymes are critical in the arachidonic acid signaling pathway, which is responsible for the synthesis of prostaglandins—lipid compounds that mediate pain, inflammation, and fever.[12]

Pathway Description:

-

When cellular injury occurs, phospholipase A2 enzymes release arachidonic acid from the cell membrane.

-

The COX enzymes (COX-1 and COX-2) then catalyze the conversion of arachidonic acid into the unstable intermediate, prostaglandin H₂ (PGH₂).[12]

-

PGH₂ is subsequently converted by various tissue-specific synthases into different prostanoids, including prostaglandins (like PGE₂) and thromboxanes.

-

These prostanoids bind to their respective receptors, triggering inflammatory responses, pain signaling, and fever.

-

Ibuprofen acts as a competitive inhibitor, blocking the active site of both COX-1 and COX-2, thereby preventing the synthesis of PGH₂ and subsequent prostanoids. The inhibition of COX-2 is largely responsible for the desired anti-inflammatory and analgesic effects.[13]

Ibuprofen's Inhibition of the Arachidonic Acid Pathway

Caption: Ibuprofen inhibits COX-1 and COX-2 in the arachidonic acid pathway.

Conclusion

4-(2-Methylpropyl)benzaldehyde is a well-characterized aromatic aldehyde with clear synthetic utility. While not a direct component of pharmaceuticals, its structural relationship to isobutylbenzene places it in a highly relevant context for drug development, particularly in the synthesis of Ibuprofen. The established synthetic routes and detailed spectroscopic profile make it a valuable compound for researchers in organic synthesis. Furthermore, the mechanism of action of Ibuprofen provides a clear example of how inhibiting specific enzyme pathways, such as the cyclooxygenase pathway, can lead to significant therapeutic effects, a core principle in modern drug discovery.

References

- 1. labproinc.com [labproinc.com]

- 2. researchgate.net [researchgate.net]

- 3. Isobutylbenzaldehyde; 95% | 40150-98-9 [chemnet.com]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. EPI System Information for 4-isobutyl benzaldehyde 40150-98-9 [thegoodscentscompany.com]

- 6. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. orgosolver.com [orgosolver.com]

- 8. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 9. ijcps.org [ijcps.org]

- 10. benchchem.com [benchchem.com]

- 11. news-medical.net [news-medical.net]

- 12. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 13. ClinPGx [clinpgx.org]

Spectral Data Analysis of 4-Isobutylbenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Isobutylbenzaldehyde (CAS No. 40150-98-9), a key intermediate in the synthesis of various organic compounds. The following sections detail the methodologies for acquiring Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, present the quantitative spectral data in structured tables, and visualize the logical workflow and molecular structure.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| Appearance | Liquid |

| IUPAC Name | 4-(2-methylpropyl)benzaldehyde |

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.95 | s | 1H | Aldehyde (-CHO) |

| 7.78 | d | 2H | Aromatic (ortho to -CHO) |

| 7.35 | d | 2H | Aromatic (meta to -CHO) |

| 2.55 | d | 2H | Methylene (-CH₂-) |

| 1.90 | m | 1H | Methine (-CH-) |

| 0.92 | d | 6H | Methyl (-CH₃) |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 192.5 | Aldehyde Carbonyl (C=O) |

| 150.0 | Aromatic (ipso- to isobutyl) |

| 135.0 | Aromatic (ipso- to -CHO) |

| 130.0 | Aromatic (ortho to -CHO) |

| 129.5 | Aromatic (meta to -CHO) |

| 45.5 | Methylene (-CH₂-) |

| 30.5 | Methine (-CH-) |

| 22.5 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2958 | Strong | C-H stretch (aliphatic) |

| 2870 | Medium | C-H stretch (aliphatic) |

| 2730 | Weak | C-H stretch (aldehyde) |

| 1701 | Strong | C=O stretch (aldehyde) |

| 1608 | Medium | C=C stretch (aromatic) |

| 1575 | Medium | C=C stretch (aromatic) |

| 825 | Strong | C-H bend (p-disubstituted aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 162 | 40 | [M]⁺ (Molecular Ion) |

| 161 | 100 | [M-H]⁺ |

| 133 | 20 | [M-CHO]⁺ |

| 119 | 30 | [M-C₃H₇]⁺ |

| 91 | 50 | [C₇H₇]⁺ (Tropylium ion) |

| 43 | 60 | [C₃H₇]⁺ (Isopropyl cation) |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube.[1][2][3][4] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] The solution is filtered if any solid particles are present to ensure homogeneity.[3]

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker AC-300, operating at a respective frequency.[5]

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled spectrum is acquired over a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A neat (undiluted) liquid sample of this compound is used.[6][7] A single drop of the liquid is placed on the surface of a polished salt plate (e.g., NaCl or KBr).[6][7] A second salt plate is placed on top to create a thin capillary film of the liquid.[6][7]

Instrumentation: The spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: A background spectrum of the empty sample holder is first collected.[8] The prepared sample is then placed in the instrument's sample holder, and the spectrum is recorded.[7][8] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer. For volatile liquids, this can be done via a heated reservoir that allows the sample to leak into the ion source.[9]

Ionization: Electron Impact (EI) ionization is a common method for this type of molecule.[10][11] The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺).[10][11]

Mass Analysis: The resulting ions (molecular ion and any fragment ions) are accelerated into a mass analyzer. The analyzer, which could be a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[9]

Detection: A detector measures the abundance of each ion at a specific m/z value, generating the mass spectrum.[9] The most intense peak is designated as the base peak with a relative abundance of 100%.

Visualizations

Workflow for Spectral Data Acquisition and Analysis

Caption: Workflow of spectral data acquisition and analysis.

Molecular Structure and Key NMR Correlations

Caption: Structure and key NMR correlations for this compound.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. rsc.org [rsc.org]

- 6. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to High-Purity 4-Isobutylbenzaldehyde for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on high-purity 4-Isobutylbenzaldehyde (CAS No. 40150-98-9), a key aromatic aldehyde intermediate in the pharmaceutical and fragrance industries. This document outlines commercial suppliers, quantitative specifications, relevant biological pathways, and detailed experimental protocols for its synthesis and quality control.

Commercial Suppliers and Specifications

High-purity this compound is available from several reputable chemical suppliers catering to the research and pharmaceutical sectors. While purity levels are consistently offered at ≥95% (as determined by Gas Chromatography), detailed impurity profiles and lot-specific analyses should be obtained directly from the suppliers by requesting a Certificate of Analysis (CoA).

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Noted Purity/Grade | Services Offered |

| Sigma-Aldrich (Merck) | AldrichCPR | Research chemicals, custom synthesis, analytical services. |

| TCI America | >95.0% (GC) | Specialty organic chemicals, custom synthesis, bulk quantities.[1][2][3][4] |

| BOC Sciences | 95% | Research chemicals, biochemicals, custom synthesis, analytical services.[4] |

| ChemScene | ≥95% | Research chemicals.[5] |

| Lab Pro Inc. | Min. 95.0% (GC) | Laboratory supplies and chemicals.[6] |

| Conier Chem&Pharma Limited | Pharmaceutical Grade/99% | Bulk drug intermediates. |

| Benchchem | High-Purity Research Chemical | Research chemicals. |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40150-98-9 | [5][6] |

| Molecular Formula | C₁₁H₁₄O | [5][6] |

| Molecular Weight | 162.23 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | ≥95.0% (by GC) | [2][5][6] |

| Boiling Point | ~251-258 °C at 760 mmHg | [4][7] |

| Density | ~0.96 g/cm³ | [6][7] |

| Refractive Index | ~1.52 | [6][7] |

| Solubility | Slightly soluble in water; soluble in chloroform, methanol, ethanol, ether, and fixed oils. | [7] |

| Storage Conditions | Store under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated (2-8°C). Air sensitive. | [2][6][7] |

Role in Biological Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, research on its structural analog, benzaldehyde, provides significant insights into its potential biological activities. Benzaldehyde has been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and autophagy. These findings suggest that this compound, as a derivative, may exhibit similar or related activities, making it a compound of interest for drug discovery.

Inhibition of Pro-Survival Signaling Pathways

Research indicates that benzaldehyde can suppress multiple major signaling pathways that are often hyperactivated in cancer cells. This includes the PI3K/AKT/mTOR , STAT3 , NFκB , and ERK pathways. The proposed mechanism involves the regulation of 14-3-3ζ-mediated protein-protein interactions, where benzaldehyde treatment was found to reduce the phosphorylation of 14-3-3-binding sites and suppress the association of the 14-3-3ζ isoform with its client proteins like mTOR, Rictor, and cRaf.[3]

Caption: PI3K/AKT/mTOR pathway and the potential inhibitory role of benzaldehyde.

Stimulation of Autophagy via the Sonic Hedgehog (Shh) Pathway

Benzaldehyde has also been demonstrated to induce autophagy in the central nervous system through the activation of the Sonic Hedgehog (Shh) signaling pathway .[8] This pathway is crucial for embryonic development and has roles in adult tissue maintenance and regeneration. The activation of the Shh pathway by benzaldehyde leads to an upregulation of autophagy-related molecules.[8]

Caption: Benzaldehyde's potential activation of the Sonic Hedgehog (Shh) pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control analysis of this compound, adapted from relevant literature.

Synthesis of this compound

Several synthetic routes for this compound have been reported. One common approach starts from 4-isobutylbenzoic acid.

Workflow for Synthesis from 4-Isobutylbenzoic Acid:

References

- 1. This compound | 40150-98-9 | TCI AMERICA [tcichemicals.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 4-isobutyl benzaldehyde, 40150-98-9 [thegoodscentscompany.com]

- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. This compound | 40150-98-9 [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isobutylbenzaldehyde, a key aromatic aldehyde, serves as a critical intermediate in the synthesis of high-value chemicals, primarily in the pharmaceutical and fragrance industries. Its structural features, particularly the isobutyl group and the reactive aldehyde functionality, make it a versatile precursor for the construction of complex molecules. This technical guide provides a comprehensive overview of the principal applications of this compound, with a detailed focus on its role in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the fragrance ingredient Silvial®. This document furnishes detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to support research and development in the chemical and pharmaceutical sectors.

Introduction

This compound, with the chemical formula C₁₁H₁₄O, is a colorless liquid characterized by a sweet, floral aroma.[1] Its primary industrial significance lies in its function as a building block for more complex molecules. The isobutylphenyl moiety is a key structural feature in several commercially important compounds. This guide will delve into the two major applications of this compound: as a precursor to the widely used analgesic, ibuprofen, and as a starting material for the synthesis of the fragrance component, Silvial®.

Pharmaceutical Applications: The Synthesis of Ibuprofen

While the most common industrial syntheses of ibuprofen, the Boots process and the BHC (Boots-Hoechst-Celanese) process, typically commence with isobutylbenzene, a synthetic pathway starting from this compound is chemically feasible and illustrative of key organic transformations.[2][3] This section outlines a plausible multi-step synthesis of ibuprofen from this compound, detailing the necessary experimental procedures.

The overall transformation involves the conversion of the aldehyde group into a propionic acid moiety. A key intermediate in this process is 2-(4-isobutylphenyl)propanal.

Synthesis of 2-(4-isobutylphenyl)propanal from this compound

A crucial step to forming the propionic acid side chain of ibuprofen is the introduction of a methyl group adjacent to the aldehyde. This can be achieved through a multi-step sequence involving a Darzens condensation followed by rearrangement.

Experimental Protocol:

-

Step 1: Darzens Condensation to form an α,β-epoxy ester.

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 mole of this compound in a suitable solvent such as toluene.

-

Add 1.1 moles of ethyl chloroacetate to the solution.

-

Cool the mixture in an ice bath and slowly add 1.1 moles of a strong base, such as sodium ethoxide, while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-(4-isobutylphenyl)glycidate.

-

-

Step 2: Hydrolysis and Decarboxylation to form 2-(4-isobutylphenyl)propanal.

-

The crude glycidic ester is saponified by refluxing with an aqueous solution of sodium hydroxide.

-

After saponification is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl), which leads to the unstable glycidic acid.

-

Upon gentle heating, the glycidic acid decarboxylates to form the desired aldehyde, 2-(4-isobutylphenyl)propanal.

-

The product is then extracted, washed, dried, and purified by distillation.

-

Oxidation of 2-(4-isobutylphenyl)propanal to Ibuprofen

The final step in this synthetic sequence is the oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve the 2-(4-isobutylphenyl)propanal obtained from the previous step in a suitable solvent like cyclohexanone.

-

Add a phase transfer catalyst, such as tetramethylammonium bromide.

-

Heat the mixture to approximately 80°C.

-

Slowly add a 30% solution of hydrogen peroxide dropwise over a period of 4 hours.

-

After the addition is complete, continue to stir the reaction mixture for an additional 8-12 hours.

-

Upon completion, the organic phase is separated, and the solvent is removed under reduced pressure to yield crude ibuprofen.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane.

Quantitative Data:

| Reaction Step | Reactants | Reagents/Catalysts | Solvent | Yield | Purity |

| Darzens Condensation | This compound, Ethyl chloroacetate | Sodium ethoxide | Toluene | - | - |

| Hydrolysis & Decarboxylation | Ethyl 3-(4-isobutylphenyl)glycidate | NaOH, HCl | Water | - | - |

| Oxidation to Ibuprofen | 2-(4-isobutylphenyl)propanal | H₂O₂, Tetrabutylammonium bromide | Cyclohexanone | ~88% | ≥96% |

Synthesis Pathway for Ibuprofen from this compound:

Caption: Synthesis of Ibuprofen from this compound.

Fragrance Industry Applications: Synthesis of Silvial®

This compound is a valuable precursor for the synthesis of the fragrance ingredient Silvial® (3-(4-isobutylphenyl)-2-methylpropanal), which possesses a powerful muguet (lily-of-the-valley) scent.[1]

Synthesis of Silvial® from this compound

The synthesis of Silvial® from this compound typically involves an aldol condensation with propanal followed by dehydration and selective hydrogenation.

Experimental Protocol:

-

Step 1: Aldol Condensation.

-

In a reaction vessel, this compound and propanal are reacted in the presence of a base catalyst, such as aqueous sodium hydroxide, often in a two-phase solvent system.

-

The reaction is typically carried out at a controlled temperature to favor the desired cross-aldol product.

-

-

Step 2: Dehydration.

-

The resulting aldol addition product is often unstable and can be dehydrated in situ or in a subsequent step, typically by heating under acidic or basic conditions, to yield an α,β-unsaturated aldehyde.

-

-

Step 3: Selective Hydrogenation.

-

The α,β-unsaturated aldehyde is then selectively hydrogenated to saturate the carbon-carbon double bond while preserving the aldehyde functionality. This is a critical step and is often carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a controlled hydrogen pressure.

-

Quantitative Data:

| Reaction Step | Reactants | Catalyst | Yield |

| Aldol Condensation & Dehydration | This compound, Propanal | Base (e.g., NaOH) | - |

| Selective Hydrogenation | α,β-unsaturated aldehyde intermediate | Pd/C | High |

Note: Specific yield data for the industrial synthesis of Silvial® is proprietary. However, selective hydrogenations of this type are generally high-yielding processes.

Synthesis Pathway for Silvial® from this compound:

Caption: Synthesis of Silvial® from this compound.

Other Potential Applications

While the synthesis of ibuprofen and fragrance precursors are the most prominent uses of this compound, it is also cited as a starting material for other pharmaceuticals and agrochemicals.[1] Its reactivity as an aldehyde allows for its participation in a wide range of organic reactions, making it a versatile intermediate for the synthesis of novel analgesic and anti-inflammatory agents. Further research may uncover new applications for this valuable chemical building block.

Conclusion

This compound is a cornerstone intermediate in the chemical industry with significant applications in the synthesis of pharmaceuticals and fragrances. Its role as a precursor to ibuprofen and Silvial® highlights its industrial importance. The synthetic pathways detailed in this guide, while representing plausible routes, underscore the fundamental organic chemistry principles that are leveraged to convert this relatively simple aldehyde into high-value, complex molecules. Continued research into the reactivity and applications of this compound is likely to expand its utility in the development of new chemical entities.

References

The Pivotal Role of 4-Isobutylbenzaldehyde in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[SHANGHAI, CN — December 24, 2025] – 4-Isobutylbenzaldehyde, a versatile aromatic aldehyde, stands as a critical starting material and intermediate in the synthesis of a wide array of commercially significant organic compounds. This technical guide provides an in-depth analysis of its applications, key chemical transformations, and detailed experimental protocols relevant to researchers, scientists, and professionals in the fields of pharmaceuticals, fragrances, and fine chemicals. Its utility is most prominently demonstrated in the industrial synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the popular fragrance ingredient Silvial®.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet, floral odor.[1] A comprehensive summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Boiling Point | 258 °C | [3][4] |

| Density | 0.96 g/cm³ | [2][4] |

| Refractive Index | 1.5210 - 1.5250 | [4] |

| Solubility | Sparingly soluble in water; soluble in chloroform and methanol. | [1][4] |

| LogP | 3.510 (estimated) | [3] |

Core Applications in Organic Synthesis

The reactivity of the aldehyde functional group, coupled with the steric and electronic effects of the para-isobutyl substituent, makes this compound a valuable precursor in several key industrial syntheses.

Synthesis of the Fragrance Ingredient Silvial®

This compound is a key precursor to Silvial® (3-(4-isobutylphenyl)-2-methylpropanal), a fragrance ingredient prized for its lily-of-the-valley scent.[5][6] The synthesis primarily involves a base-catalyzed aldol condensation with propanal, followed by selective hydrogenation of the resulting α,β-unsaturated aldehyde.

Synthesis of the Anti-Inflammatory Drug Ibuprofen

While several industrial routes to ibuprofen (2-(4-isobutylphenyl)propanoic acid) traditionally start from isobutylbenzene, a synthetic pathway commencing with this compound is chemically feasible and serves as an excellent example of its utility in pharmaceutical synthesis.[7][8] This route can be achieved through a multi-step process involving the formation of a carbon-carbon bond at the benzylic position, followed by oxidation. A common laboratory-scale approach involves a Grignard reaction followed by carboxylation.

Key Chemical Transformations and Experimental Protocols

The aldehyde functionality of this compound allows for a variety of important chemical transformations. The following sections provide detailed experimental protocols for some of these key reactions.

Aldol Condensation with Propanal

This reaction is the first step in the synthesis of Silvial®. The base-catalyzed reaction between this compound and propanal yields 3-(4-isobutylphenyl)-2-methylpropenal.

Experimental Protocol:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with this compound and a suitable solvent (e.g., ethanol).

-

Catalyst Addition: A solution of a base catalyst (e.g., aqueous sodium hydroxide or potassium hydroxide) is prepared.

-

Reactant Addition: Propanal is added dropwise to the stirred solution of this compound and the base catalyst at a controlled temperature (typically between 10-20°C) to minimize the self-condensation of propanal.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is neutralized with a dilute acid (e.g., acetic acid). The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

| Parameter | Value | Reference(s) |

| Yield | 92% | [5] |

| Selectivity | 79% | [5] |

| Catalyst | Base (e.g., NaOH, KOH) | [5][6] |

| Solvent | Ethanol | |

| Temperature | 10-20°C |

Grignard Reaction with Ethylmagnesium Bromide

The addition of a Grignard reagent to the carbonyl group of this compound is a powerful method for forming a new carbon-carbon bond and synthesizing a secondary alcohol.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of bromoethane in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise to initiate the formation of ethylmagnesium bromide.

-

Reaction with Aldehyde: A solution of this compound in the same anhydrous solvent is added dropwise to the freshly prepared Grignard reagent at 0°C.

-

Reaction Monitoring: The reaction is typically stirred at room temperature for a few hours and monitored by TLC.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude 1-(4-isobutylphenyl)propan-1-ol can be purified by column chromatography or distillation.

| Parameter | Value | Reference(s) |

| Reagents | Ethylmagnesium bromide, this compound | [9][10] |

| Solvent | Anhydrous diethyl ether or THF | [9] |

| Temperature | 0°C to room temperature | [9] |

| Yield | Typically high (exact yield depends on specific conditions) |

Oxidation to 4-Isobutylbenzoic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents. Potassium permanganate is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: this compound is dissolved in a suitable solvent mixture (e.g., acetone and water) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Oxidant Addition: A solution of potassium permanganate in water, made slightly alkaline with sodium carbonate, is added dropwise to the stirred aldehyde solution, maintaining the temperature below 10°C.[11]

-

Reaction Monitoring: The reaction is monitored by the disappearance of the purple color of the permanganate ion.

-

Work-up: The reaction mixture is filtered to remove the manganese dioxide precipitate. The filtrate is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the 4-isobutylbenzoic acid.

-

Purification: The precipitated carboxylic acid is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).

| Parameter | Value | Reference(s) |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | [11][12] |

| Solvent | Acetone/Water | [13] |

| Temperature | 0-10°C | [13] |

| Yield | Generally high (specific yield depends on conditions) | [12] |

Reduction to 4-Isobutylbenzyl Alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, often accomplished with hydride-reducing agents like sodium borohydride.

Experimental Protocol:

-

Reaction Setup: this compound is dissolved in a protic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Reducing Agent Addition: Sodium borohydride is added portion-wise to the stirred solution at 0°C.[14]

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.

-

Work-up: The reaction is quenched by the slow addition of water or dilute acid. The solvent is partially removed under reduced pressure, and the product is extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield 4-isobutylbenzyl alcohol, which can be purified by distillation or chromatography if necessary.

| Parameter | Value | Reference(s) |

| Reducing Agent | Sodium borohydride (NaBH₄) | [14][15][16] |

| Solvent | Methanol or Ethanol | [15] |

| Temperature | 0°C to room temperature | [15] |

| Yield | Typically high (>90%) | [16] |

Conclusion

This compound is a cornerstone of modern organic synthesis, providing a versatile platform for the construction of complex molecules with significant commercial value. Its role in the production of the fragrance Silvial® and its potential as a starting material for the synthesis of the blockbuster drug ibuprofen highlight its industrial importance. The key chemical transformations of this compound, including aldol condensation, Grignard reactions, oxidation, and reduction, are fundamental processes in the synthetic chemist's toolkit. The detailed protocols provided in this guide offer a practical framework for researchers and professionals to leverage the synthetic potential of this important aldehyde.

References

- 1. 4-isobutyl benzaldehyde, 40150-98-9 [thegoodscentscompany.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound | 40150-98-9 [chemicalbook.com]

- 4. 40150-98-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US4186270A - Process for making 2-(4-isobutylphenyl)propionic acid and related compounds - Google Patents [patents.google.com]

- 8. encyclopedia.com [encyclopedia.com]

- 9. benchchem.com [benchchem.com]

- 10. adichemistry.com [adichemistry.com]

- 11. youtube.com [youtube.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. benchchem.com [benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

The Genesis of an Essential Precursor: A Technical Guide to the Discovery and History of 4-Isobutylbenzaldehyde

Introduction

4-Isobutylbenzaldehyde, a colorless to pale yellow liquid with a characteristic sweet, floral odor, holds a significant position in the landscape of industrial organic synthesis.[1] While it finds applications in the fragrance industry, its primary role and the focus of this technical guide is its critical function as a key intermediate in the production of pharmaceuticals and agrochemicals.[1] Most notably, it is an indispensable precursor in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. This guide provides an in-depth exploration of the discovery, history, and synthetic methodologies for this compound, tailored for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, present comparative quantitative data, and visualize the core synthetic pathways.

Historical Context and Discovery

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₄O | [5] |

| Molecular Weight | 162.23 g/mol | [5] |

| CAS Number | 40150-98-9 | [5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral | [1] |

| Boiling Point | 258 °C | [6] |

| Density | 0.96 g/cm³ | [6] |

| Refractive Index | 1.5210 - 1.5250 | [6] |

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with distinct advantages and disadvantages concerning yield, cost, and environmental impact. The following sections provide detailed descriptions and experimental protocols for the most significant methods.

Synthesis from 4-Isobutylbenzoic Acid

This approach involves the conversion of 4-isobutylbenzoic acid to the target aldehyde through two primary pathways: reduction to 4-isobutylbenzyl alcohol followed by oxidation, or conversion to 4-isobutylbenzoyl chloride and subsequent reduction.

This two-step process first reduces the carboxylic acid to the corresponding benzyl alcohol, which is then selectively oxidized to the aldehyde.

Experimental Protocol:

-

Step 1: Synthesis of 4-Isobutylbenzyl Alcohol. In a suitable reaction vessel, 4-isobutylbenzoic acid is dissolved in an appropriate solvent such as anhydrous tetrahydrofuran (THF). To this solution, a reducing agent like sodium borohydride and iodine are added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is stirred for a specified time (e.g., 3 hours) until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the addition of water or a dilute acid. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield 4-isobutylbenzyl alcohol. A reported yield for this reduction is 74%.[7]

-

Step 2: Oxidation of 4-Isobutylbenzyl Alcohol to this compound. The synthesized 4-isobutylbenzyl alcohol is dissolved in a chlorinated solvent such as dichloromethane (CH₂Cl₂). A mild oxidizing agent like Pyridinium Chlorochromate (PCC) is added to the solution. The mixture is stirred at room temperature for a period of time (e.g., 3 hours) until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel to remove the chromium byproducts. The filtrate is concentrated under reduced pressure to afford this compound. A reported yield for this oxidation step is 89%.[8]

This classic method involves the conversion of the carboxylic acid to its corresponding acid chloride, followed by a catalytic hydrogenation that is "poisoned" to prevent over-reduction to the alcohol.

Experimental Protocol:

-

Step 1: Preparation of 4-Isobutylbenzoyl Chloride. 4-Isobutylbenzoic acid is reacted with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent. A catalytic amount of dimethylformamide (DMF) is often added when using oxalyl chloride. The reaction mixture is typically heated to reflux until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed by distillation, yielding the crude 4-isobutylbenzoyl chloride.

-

Step 2: Rosenmund Reduction. The 4-isobutylbenzoyl chloride is dissolved in an anhydrous solvent like toluene or xylene. The Rosenmund catalyst (palladium on barium sulfate, typically 5% Pd) and a catalyst poison (such as a quinoline-sulfur mixture) are added.[9][10][11][12] A stream of hydrogen gas is bubbled through the heated reaction mixture with vigorous stirring. The reaction is monitored by measuring the evolution of hydrogen chloride gas. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to give this compound.

Sommelet Reaction

The Sommelet reaction provides a method for converting a benzyl halide into an aldehyde using hexamine (hexamethylenetetramine).[3][9]

Experimental Protocol:

-

Step 1: Formation of the Hexaminium Salt. 4-Isobutylbenzyl chloride or bromide is reacted with an equimolar amount of hexamine in a suitable solvent, such as chloroform or aqueous ethanol. The mixture is typically heated to form the quaternary ammonium salt, which often precipitates from the solution.

-

Step 2: Hydrolysis. The isolated hexaminium salt is then hydrolyzed by heating with water, often in the presence of an acid. The aldehyde is then isolated from the reaction mixture, for example, by steam distillation or solvent extraction. The overall yield for the Sommelet reaction typically ranges from 50% to 80%.[3]

Gattermann-Koch Reaction

This reaction is a classic method for the formylation of aromatic hydrocarbons. It involves the reaction of isobutylbenzene with carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst and a co-catalyst.[4][13][14][15]

Experimental Protocol:

A mixture of isobutylbenzene, a Lewis acid catalyst such as aluminum chloride (AlCl₃), and a co-catalyst like copper(I) chloride (CuCl) is prepared in an inert solvent. A mixture of carbon monoxide (CO) and hydrogen chloride (HCl) gas is then passed through the reaction mixture under pressure. The reaction is typically carried out at a controlled temperature. After the reaction is complete, the mixture is poured onto ice and water to decompose the catalyst complex. The product, this compound, is then isolated by extraction with an organic solvent, followed by washing, drying, and purification.

Suzuki-Miyaura Coupling

A more modern approach involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid derivative.[16][7][17][18]

Experimental Protocol:

In a reaction vessel under an inert atmosphere, 4-bromobenzaldehyde, 2-methylpropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or THF) and water. The mixture is heated with stirring for a period of time until the reaction is complete. After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography to give this compound. A study reported conversions higher than 85% for this reaction.[7]

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic methods for this compound, where data is available.

| Synthetic Method | Starting Material | Key Reagents | Reported Yield (%) | Reference(s) |

| From 4-Isobutylbenzoic Acid (via alcohol) | 4-Isobutylbenzyl alcohol | PCC, CH₂Cl₂ | 89 | [8] |

| Sommelet Reaction | 4-Isobutylbenzyl halide | Hexamine, H₂O | 50-80 | [3] |

| Suzuki-Miyaura Coupling | 4-Bromobenzaldehyde | 2-Methylpropylboronic acid, Pd catalyst, base | >85 (conversion) | [7] |

Conclusion

This compound remains a compound of significant industrial interest, primarily due to its role in the synthesis of Ibuprofen. The historical development of its synthesis reflects the broader advancements in organic chemistry, from classic named reactions to modern catalytic cross-coupling methods. The choice of a particular synthetic route in an industrial setting depends on a variety of factors, including raw material cost, reaction yield, process safety, and environmental impact. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important aldehyde.

References

- 1. benchchem.com [benchchem.com]

- 2. Exploration of Benzaldehyde: Synthesis, Properties, and Applications_Chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 5. 4-isobutyl benzaldehyde, 40150-98-9 [thegoodscentscompany.com]

- 6. Rosenmund reduction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Rosenmund Reaction (Chapter 98) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. jk-sci.com [jk-sci.com]

- 12. juniperpublishers.com [juniperpublishers.com]

- 13. pure.rug.nl [pure.rug.nl]

- 14. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 15. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. US4229379A - Process for the preparation of benzaldehyde - Google Patents [patents.google.com]

- 18. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Ibuprofen from 4-Isobutylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is a cornerstone in the management of pain, fever, and inflammation.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis.[2] While several industrial syntheses for ibuprofen exist, most notably the Boots process and the BHC process, this document provides a detailed laboratory-scale protocol for the synthesis of ibuprofen starting from 4-isobutylbenzaldehyde. This multi-step synthesis involves a sequence of well-established organic transformations, providing a practical guide for researchers in medicinal chemistry and drug development.

The described pathway converts this compound into the target molecule, 2-(4-isobutylphenyl)propanoic acid (Ibuprofen), through four key transformations: a Grignard reaction, conversion of an alcohol to an alkyl halide, nucleophilic substitution with cyanide, and subsequent nitrile hydrolysis.

Overall Synthetic Scheme

The synthesis is a four-step process starting from this compound.

-

Step 1: Grignard Reaction. this compound is reacted with methylmagnesium bromide to form the secondary alcohol, 1-(4-isobutylphenyl)ethanol.

-

Step 2: Halogenation. The synthesized alcohol is converted into the corresponding alkyl chloride, 1-chloro-1-(4-isobutylphenyl)ethane, using concentrated hydrochloric acid.

-

Step 3: Cyanation. The alkyl chloride undergoes nucleophilic substitution with sodium cyanide to yield the nitrile, 2-(4-isobutylphenyl)propanenitrile.

-

Step 4: Hydrolysis. The nitrile is hydrolyzed under acidic conditions to produce the final product, ibuprofen.

Experimental Protocols

Materials and Equipment

-

Reagents: this compound, methylmagnesium bromide (3.0 M in diethyl ether), diethyl ether (anhydrous), ammonium chloride, magnesium sulfate, concentrated hydrochloric acid, petroleum ether, sodium cyanide, dimethyl sulfoxide (DMSO), sulfuric acid, sodium bicarbonate, ethyl acetate.

-

Equipment: Round-bottom flasks, reflux condenser, separatory funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, standard glassware for extraction and filtration, NMR spectrometer, IR spectrometer, melting point apparatus.

Step 1: Synthesis of 1-(4-isobutylphenyl)ethanol

Methodology: A Grignard reaction is employed to add a methyl group to the aldehyde, forming a secondary alcohol.

Protocol:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g, 61.6 mmol).

-

Dissolve the aldehyde in 100 mL of anhydrous diethyl ether.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylmagnesium bromide (22.6 mL of 3.0 M solution in diethyl ether, 67.8 mmol) dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

-

Cool the mixture again to 0 °C and quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield 1-(4-isobutylphenyl)ethanol as a colorless oil.

Step 2: Synthesis of 1-chloro-1-(4-isobutylphenyl)ethane

Methodology: The secondary alcohol is converted to an alkyl chloride via an SN1 reaction using concentrated hydrochloric acid.[3]

Protocol:

-

Place the crude 1-(4-isobutylphenyl)ethanol (assuming quantitative yield from the previous step, ~11.0 g, 61.6 mmol) in a 250 mL separatory funnel.

-

Add 120 mL of concentrated hydrochloric acid (12 M).[3]

-

Shake the funnel vigorously for 5 minutes, periodically venting to release pressure.

-

Allow the layers to separate. Extract the product with petroleum ether (3 x 30 mL).[3]

-

Combine the organic extracts and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain 1-chloro-1-(4-isobutylphenyl)ethane as a clear liquid.[3]

Step 3: Synthesis of 2-(4-isobutylphenyl)propanenitrile

Methodology: The alkyl chloride is converted to a nitrile through a nucleophilic substitution reaction with sodium cyanide.

Protocol:

-

In a 250 mL round-bottom flask, dissolve sodium cyanide (3.6 g, 73.9 mmol) in 100 mL of DMSO. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Add the crude 1-chloro-1-(4-isobutylphenyl)ethane (~12.1 g, 61.6 mmol) to the solution.

-

Heat the reaction mixture to 70 °C and stir for 4 hours.

-

Cool the mixture to room temperature and pour it into 200 mL of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL).

-

Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(4-isobutylphenyl)propanenitrile.

Step 4: Synthesis of Ibuprofen

Methodology: The nitrile is hydrolyzed to a carboxylic acid using a strong acid and heat.[4]

Protocol:

-

Combine the crude 2-(4-isobutylphenyl)propanenitrile (~11.5 g, 61.6 mmol) with a mixture of 60 mL of water and 60 mL of concentrated sulfuric acid in a 250 mL round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) for 3 hours.

-

Cool the reaction mixture to room temperature and carefully pour it over 200 g of crushed ice.

-

A white precipitate of crude ibuprofen will form. Collect the solid by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from a suitable solvent such as aqueous ethanol or hexane.

-

Dry the purified crystals under vacuum to obtain pure ibuprofen.

Data Presentation